molecular formula C12H14BrNO2S B2968677 2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid CAS No. 1214132-91-8

2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid

Cat. No.: B2968677
CAS No.: 1214132-91-8
M. Wt: 316.21
InChI Key: STJQECQLTIFAFF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chemical compound characterized by its bromophenyl group and thiazolidine ring structure

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study enzyme inhibition and receptor binding. Its unique structure allows it to interact with various biological targets.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further research in medicinal chemistry.

Industry: In the industrial sector, 2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-bromophenylacetic acid with thiazolidine derivatives under specific conditions. The reaction may require the use of catalysts and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the aforementioned reagents. The process may include purification steps to obtain the compound in high purity, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups on the compound.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can bind to receptors or enzymes, modulating their activity. The thiazolidine ring may play a role in stabilizing the compound or enhancing its binding affinity.

Molecular Targets and Pathways: The compound may target enzymes involved in metabolic pathways or receptors linked to cellular signaling. Its effects can be studied using various biochemical and molecular biology techniques.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)acetic acid

  • 4-Bromophenylacetic acid

  • 2-(4-Bromophenyl)propionic acid

Uniqueness: 2-(4-Bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid stands out due to its thiazolidine ring, which is not present in the other listed compounds. This structural feature contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2S/c1-12(2)9(11(15)16)14-10(17-12)7-3-5-8(13)6-4-7/h3-6,9-10,14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJQECQLTIFAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2=CC=C(C=C2)Br)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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